molecular formula C16H14O4 B14569789 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid CAS No. 61750-31-0

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid

Cat. No.: B14569789
CAS No.: 61750-31-0
M. Wt: 270.28 g/mol
InChI Key: PRRXFZNRIBFWRO-UHFFFAOYSA-N
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Description

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzoic acid moiety substituted with a 5-ethyl-2-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:

    Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.

    Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.

    Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets and pathways:

Properties

CAS No.

61750-31-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(5-ethyl-2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(9-11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20)

InChI Key

PRRXFZNRIBFWRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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